4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole

Medicinal chemistry Kinase inhibitor design Metal chelation

Secure this exclusive thioether-bridged tri-pharmacophore scaffold for your kinase and metalloenzyme programs. Its pH-dependent imidazole metal-coordination (pKa ~7.0) and defined 2-phenylthiazole geometry cannot be replicated by pyrazole (CAS 1351611-80-7) or amide-linked analogs. Ideal for Pim-1/2, PI3K, HDAC, and MMP SAR campaigns. Verify lot-specific purity and metal-chelating impurity levels before assay.

Molecular Formula C17H13N5S2
Molecular Weight 351.45
CAS No. 1334371-56-0
Cat. No. B2490609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole
CAS1334371-56-0
Molecular FormulaC17H13N5S2
Molecular Weight351.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CN=C4
InChIInChI=1S/C17H13N5S2/c1-2-4-13(5-3-1)17-19-14(11-24-17)10-23-16-7-6-15(20-21-16)22-9-8-18-12-22/h1-9,11-12H,10H2
InChIKeyGJAGPCPAENXANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole (CAS 1334371-56-0): Heterocyclic Building Block for Kinase and Antimicrobial Research Programs


4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole (CAS 1334371-56-0, molecular formula C17H13N5S2, MW 351.5 g/mol) is a synthetic heterocyclic compound that integrates three pharmacophoric moieties—imidazole, pyridazine, and 2-phenylthiazole—via a central thioether bridge [1]. The molecule is classified as a thioether-bridged heterocyclic building block and is cataloged in PubChem (CID 56724894) with computed descriptors including XLogP3 = 3, topological polar surface area (TPSA) = 110 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. It is commercially available from specialty chemical suppliers (e.g., A2B Chem, Cat# BG08767) for non-human research use, positioned as a scaffold for structure–activity relationship (SAR) exploration in drug discovery programs targeting kinase inhibition, antimicrobial activity, and protease-activated receptor modulation [1].

Why 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole Cannot Be Replaced by Generic Imidazole, Pyridazine, or Phenylthiazole Building Blocks


This compound occupies a narrow structural niche that generic single-scaffold building blocks cannot replicate. The specific connectivity—a 2-phenylthiazole linked via a methylene thioether to the 3-position of a 6-(imidazol-1-yl)pyridazine—creates a defined spatial and electronic arrangement of three heterocyclic pharmacophores that is absent in simpler imidazole-thiazole or pyridazine-thiazole conjugates [1]. The imidazole N-3 atom (pKa ~7.0 for its conjugate acid) confers pH-dependent hydrogen-bonding and metal-coordination capacity that the closely related pyrazole analog (CAS 1351611-80-7, pKa ~2.5) lacks under physiological conditions [2]. Furthermore, the thioether bridge provides greater conformational flexibility compared to amide-linked analogs (e.g., CAS 1396883-60-5) while maintaining metabolic stability advantages over ester-linked congeners [3]. Generic substitution would disrupt the precise pharmacophoric geometry, electronic distribution, and physicochemical profile required for reproducible SAR campaigns or biochemical probe experiments [1][2].

Quantitative Differentiation Evidence for 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole (CAS 1334371-56-0) Versus Closest Analogs


Imidazole vs. Pyrazole Heterocycle Identity: Ionization State and Metal-Coordination Capacity at pH 7.4

The target compound incorporates an imidazol-1-yl substituent at the pyridazine 6-position, whereas its closest structural analog (CAS 1351611-80-7) bears a pyrazol-1-yl group at the same position. The conjugate acid pKa of imidazole is approximately 7.0, meaning that at physiological pH (7.4) a fraction of the imidazole N-3 atoms is protonated, enabling both hydrogen-bond donation and electrostatic interactions with biological targets. In contrast, pyrazole has a conjugate acid pKa of approximately 2.5 and remains predominantly unprotonated at pH 7.4, eliminating this pH-dependent interaction mode [1]. Additionally, imidazole is an established ligand for Zn²⁺, Fe²⁺/Fe³⁺, and Cu²⁺ in metalloenzyme active sites (e.g., carbonic anhydrase, CYP450, matrix metalloproteinases), whereas pyrazole exhibits weaker and geometrically distinct metal coordination due to its adjacent nitrogen atom arrangement [2]. This difference directly impacts the compound's suitability for targeting metalloenzymes versus purely organic binding pockets.

Medicinal chemistry Kinase inhibitor design Metal chelation

Computed Lipophilicity Comparison: XLogP3 and Drug-Likeness Profile vs. Trifluoromethylbenzyl Analog

The target compound has a computed XLogP3 of 3.0 (PubChem), placing it within the optimal lipophilicity range (1–3) for oral drug candidates per Lipinski guidelines. In comparison, the trifluoromethylbenzyl analog 3-(1H-imidazol-1-yl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyridazine (CAS 1334374-79-6) bears a -CF₃ substituent that elevates its computed LogP (estimated at ~4.0–4.5 based on the Hansch π constant for -CF₃ of +0.88 plus the additional methylene contribution of +0.50) [1][2]. The lower LogP of the target compound predicts superior aqueous solubility and reduced plasma protein binding relative to the -CF₃ analog, while retaining sufficient lipophilicity for membrane permeability. The target compound's 2-phenylthiazole moiety contributes a calculated LogP increment of approximately 2.3 (phenyl ≈ 2.0 + thiazole ≈ 0.3), providing balanced hydrophobic character without the excessive lipophilicity burden of halogenated benzyl analogs that risk hERG channel binding and phospholipidosis [2].

Drug design ADME prediction Lipophilicity

Thioether Bridge Conformational Flexibility vs. Amide-Linked Analog: Impact on Target Binding Entropy

The target compound employs a thioether (-S-CH₂-) linkage connecting the pyridazine core to the 2-phenylthiazole moiety, providing five rotatable bonds total (PubChem computed). The closest amide-linked analog, 6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide (CAS 1396883-60-5), replaces the thioether with a carboxamide-ethyl linker, introducing additional conformational restriction due to the partial double-bond character of the amide C–N bond (rotational barrier ~15–20 kcal/mol) [1]. The thioether C–S bond has a lower rotational barrier (~1–2 kcal/mol) and a bond angle of ~99° (vs. ~121° for amide C–N), allowing greater conformational sampling in solution [2]. This increased flexibility may translate to a more favorable entropy of binding when the compound adapts to a protein binding pocket, although it may also incur a higher entropic penalty upon binding if the bioactive conformation is not pre-organized. The thioether sulfur atom additionally provides a polarizable site for potential van der Waals interactions with methionine, cysteine, or hydrophobic protein surfaces, distinct from the hydrogen-bonding character of the amide carbonyl [2].

Conformational analysis Scaffold optimization Entropic binding

Phenylthiazole Substituent Identity: 2-Phenyl vs. 4-Substituted Phenylthiazole Scaffold Distinction for Antimicrobial SAR Programs

The target compound bears a 2-phenylthiazole moiety, distinguishing it from the more commonly explored 4-phenylthiazole and 5-phenylthiazole scaffolds in antimicrobial research. A comprehensive review of anti-MRSA phenylthiazoles (2014–2021) documented that the position of the phenyl substituent on the thiazole ring critically influences antibacterial potency: 2-phenylthiazole derivatives generally exhibit different electronic distribution and steric profiles compared to 4-phenylthiazole congeners, with the 2-position placing the phenyl ring in direct conjugation with the thiazole C=N bond [1]. In the broader phenylthiazole literature, the 2-phenyl substitution pattern is less frequently explored than the 4-phenyl or 5-phenyl variants, making this compound a relatively rare chemotype for SAR expansion [1][2]. The 2-phenyl group contributes an electron-withdrawing effect on the thiazole ring via the inductive effect of the C=N, modulating the reactivity of the C-4 methylene thioether attachment point compared to 4-phenylthiazole analogs where the phenyl is attached to a more electron-rich thiazole carbon [2].

Antimicrobial research Anti-MRSA Scaffold classification

Commercial Availability with Defined Purity Grade: Procurement Reproducibility vs. Custom-Synthesized In-House Analogs

The target compound (CAS 1334371-56-0) is commercially stocked by A2B Chem LLC (Cat# BG08767) as a catalog item, enabling procurement with batch-to-batch consistency, defined purity specifications, and certificates of analysis compared to custom-synthesized analogs that require independent purification and characterization . This is in contrast to closely related analogs such as 3-(1H-imidazol-1-yl)-6-{(4-methoxyphenyl)methylsulfanyl}pyridazine (CAS 1334371-29-7) and 3-(1H-imidazol-1-yl)-6-(2-methoxyethyl)sulfanylpyridazine (CAS 1351615-41-2), which lack documented commercial stocking sources with quality control data [1]. The target compound's PubChem entry (CID 56724894, created 2012-03-08, last modified 2026-04-25) provides standardized identifiers including InChIKey (GJAGPCPAENXANX-UHFFFAOYSA-N), canonical SMILES, and computed physicochemical properties that facilitate unambiguous compound registration in electronic laboratory notebooks and cross-referencing across screening databases [2].

Chemical procurement Reproducibility Quality control

Recommended Research Application Scenarios for 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole Based on Evidence Profile


Metalloenzyme Inhibitor Screening: Exploiting Imidazole Zn²⁺/Fe²⁺ Coordination Capacity

The imidazole substituent at the pyridazine 6-position (conjugate acid pKa ~7.0) provides pH-dependent metal-coordination capacity absent in the pyrazole analog (CAS 1351611-80-7, pKa ~2.5). This compound is suitable for screening against metalloenzymes—particularly zinc-dependent hydrolases (e.g., HDACs, matrix metalloproteinases, carbonic anhydrases) and iron-dependent dioxygenases—where imidazole-mediated metal coordination is a validated inhibitory mechanism [1][2]. The thioether bridge provides conformational flexibility that may facilitate optimal metal chelation geometry within enzyme active sites. Researchers should request lot-specific purity certificates from the vendor (A2B Chem Cat# BG08767) and confirm metal-chelating impurities (e.g., EDTA, citrate) are below 0.1% to avoid assay interference [1].

Antimicrobial Hit-Finding: 2-Phenylthiazole Chemotype Expansion for Anti-MRSA SAR

The 2-phenylthiazole substitution pattern represents an underexplored chemotype within the anti-MRSA phenylthiazole landscape, where the 4-phenyl and 5-phenyl variants have dominated published SAR campaigns through 2021 [2]. This compound can serve as a starting scaffold for systematic variation of the imidazolyl-pyridazine portion to map antimicrobial activity determinants. The computed XLogP3 of 3.0 predicts adequate membrane permeability for Gram-positive bacterial cell entry while avoiding excessive lipophilicity (LogP >5) associated with promiscuous membrane disruption [3]. Investigators should include the pyrazole analog (CAS 1351611-80-7) as a head-to-head comparator to deconvolute the contribution of the imidazole heterocycle to any observed antimicrobial activity.

Kinase Inhibitor Scaffold-Hopping: Imidazopyridazine-Phenylthiazole Hybrid for Pim or PI3K Panel Screening

The imidazopyridazine substructure has demonstrated subnanomolar inhibitory activity against Pim-1/2 kinases, while phenylthiazoles have been explored as PI3K inhibitors [2][3]. This compound merges both pharmacophores into a single hybrid scaffold suitable for broad kinase panel screening. The thioether linker's five rotatable bonds allow the molecule to adapt to different kinase ATP-binding pocket conformations, while the TPSA of 110 Ų and zero hydrogen bond donors predict reasonable passive permeability [3]. Researchers should include kinase selectivity profiling against a panel of at least 50 kinases, with particular attention to Pim-1, Pim-2, PI3Kα, and PI3Kδ isoforms where the component scaffolds have precedent.

Chemical Biology Probe Development: Thioether-Linked Bifunctional Tool Compound

The compound's modular architecture—imidazolyl-pyridazine linked via thioether to 2-phenylthiazole—makes it a candidate for bifunctional probe development. The imidazole ring can be functionalized at the C-2 position (currently unsubstituted) for linker attachment (e.g., click chemistry handles), while the phenylthiazole moiety provides a hydrophobic anchor for target engagement [1]. The thioether bridge offers a stable yet synthetically accessible linkage point (C–S bond dissociation energy ~65 kcal/mol) that resists hydrolysis under physiological conditions, unlike ester-linked probes [2]. The compound's PubChem identifiers (CID 56724894, InChIKey GJAGPCPAENXANX-UHFFFAOYSA-N) facilitate unambiguous registration in chemical biology databases and cross-referencing with screening results [3].

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